molecular formula C19H20BFO3 B7955089 2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7955089
M. Wt: 326.2 g/mol
InChI Key: JJTIURQZNOXFOM-UHFFFAOYSA-N
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Description

2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorobenzoyl chloride with 4-bromophenylboronic acid, followed by the addition of pinacol to form the boronic ester. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Alkyl or Aryl Halides: Reactants in coupling reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Organoborane Intermediates: Formed from hydroboration reactions.

Scientific Research Applications

2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the fluorophenyl group enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-fluorophenyl group in 2-{4-[(3-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity and selectivity, making it more effective in certain coupling reactions compared to its analogs. This structural feature enhances its utility in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTIURQZNOXFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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